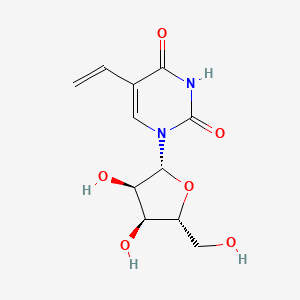

5-Vinyluridine

描述

Historical Context and Significance of Nucleoside Analogs in Research

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.com Their history in medicinal chemistry and biological research is rich, dating back to the 1950s with the synthesis of compounds like 5-fluorouracil. numberanalytics.com These molecules are typically classified based on their structural modifications, which can be in the sugar moiety, the nitrogenous base, or the phosphate (B84403) group. numberanalytics.comacs.org

The core principle behind their utility is that these structural mimics can be recognized by cellular enzymes and incorporated into biological pathways, particularly the synthesis of nucleic acids. nih.gov However, due to their modified structure, they disrupt these processes, leading to effects such as the termination of DNA or RNA chain replication. nih.gov This disruptive capability has made nucleoside analogs cornerstones of modern medicine, particularly as antiviral and anticancer agents. numberanalytics.comnih.gov For example, Acyclovir is used to treat herpes virus infections, Zidovudine (AZT) was a foundational drug in HIV therapy, and Gemcitabine is employed against various cancers. numberanalytics.com

Beyond their therapeutic applications, nucleoside analogs are invaluable research reagents. numberanalytics.com They provide a means to probe the intricate functions of nucleic acids, allowing scientists to study DNA replication, transcription, and repair mechanisms with high precision. numberanalytics.comnih.gov By introducing these analogs into cellular systems, researchers can selectively tag, track, or inhibit nucleic acid-related processes, illuminating the complex molecular choreography that governs life.

Overview of Bioorthogonal Chemistry in Nucleic Acid Studies

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with or being perturbed by native biochemical processes. thieme-connect.dersc.org This powerful concept allows for the specific chemical modification of biomolecules in their natural environment. thieme-connect.de The application of bioorthogonal chemistry to nucleic acid studies typically involves a two-step strategy: first, a nucleoside analog containing a unique chemical handle (a "reporter" group) is introduced into the cell and incorporated into newly synthesized DNA or RNA through the cell's own metabolic machinery. jenabioscience.commdpi.com Second, a probe molecule, such as a fluorescent dye or an affinity tag like biotin (B1667282), which carries a complementary reactive group, is introduced. This probe then selectively and stably links to the reporter group on the nucleic acid via a bioorthogonal reaction. mdpi.com

Several types of bioorthogonal reactions have been adapted for nucleic acid research. acs.org One of the most widely used is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry". jenabioscience.comrsc.org While highly efficient, CuAAC's reliance on a copper catalyst presents a significant drawback for live-cell studies due to copper's cytotoxicity. jenabioscience.comatwoodlab.com

This limitation spurred the development of copper-free bioorthogonal reactions. acs.org Prominent among these are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron Demand Diels-Alder (iEDDA) reaction. thieme-connect.deacs.orgrsc.org These reactions proceed rapidly at physiological temperatures and in aqueous environments without the need for a toxic catalyst, making them ideal for imaging and analyzing nucleic acids in living cells and organisms. rsc.org These techniques have become indispensable for visualizing the synthesis, localization, and turnover of DNA and RNA with minimal perturbation to the biological system. mdpi.comaip.org

Rationale for 5-Vinyluridine as a Research Tool

This compound (5-VU), also referred to as this compound (VrU), is a modified nucleoside specifically designed to leverage the advantages of copper-free bioorthogonal chemistry for RNA research. jenabioscience.comlumiprobe.com It serves as a replacement for the natural nucleoside, uridine (B1682114), and is readily taken up by cells and incorporated into newly synthesized (nascent) RNA by cellular RNA polymerases. lumiprobe.comjenabioscience.com

The key innovation of this compound lies in its chemical handle: a vinyl group attached to the 5-position of the uracil (B121893) base. jenabioscience.com This vinyl group functions as a highly efficient dienophile in the Inverse-Electron Demand Diels-Alder (iEDDA) reaction. rsc.org Researchers can introduce a probe molecule carrying a tetrazine group—the reaction partner for the vinyl group. The iEDDA reaction between the vinyl-labeled RNA and the tetrazine probe is fast, highly specific, and, crucially, proceeds without a copper catalyst. jenabioscience.comrsc.org

This provides a significant advantage over other labeling analogs like 5-Ethynyl-uridine (5-EU), which contains an alkyne group and requires the potentially cytotoxic CuAAC reaction for detection. jenabioscience.comjenabioscience.com The copper-free nature of the 5-VU-tetrazine ligation makes this compound a superior tool for studying RNA dynamics in living cells with lower toxicity and less interference with cellular processes. jenabioscience.comresearchgate.net Research has demonstrated its utility in a range of applications, including the sensitive monitoring of de novo RNA synthesis, the high-resolution imaging of RNA in fixed and living cells, and even tracking RNA in whole organisms. rsc.orgresearchgate.net Furthermore, because its reaction chemistry is orthogonal to the azide-alkyne "click" reaction, this compound can be used for simultaneous, two-color imaging of RNA (via iEDDA) and DNA (using an alkyne-modified nucleoside like EdU and CuAAC). nii.ac.jp

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₆ | jenabioscience.comjenabioscience.com |

| Molecular Weight | 270.24 g/mol | jenabioscience.comjenabioscience.com |

| CAS Number | 55520-64-4 | jenabioscience.comjenabioscience.comcellco.com.br |

| Appearance | White to off-white solid | jenabioscience.comjenabioscience.com |

| Solubility | DMSO, Methanol | jenabioscience.comjenabioscience.com |

| Purity | ≥ 98 % (HPLC) | jenabioscience.comjenabioscience.comcellco.com.br |

| Spectroscopic λmax | 288 nm (in Methanol) | jenabioscience.comjenabioscience.comcellco.com.br |

Table 2: Comparison of Common Nucleoside Analogs for RNA Labeling

| Analog | Reporter Group | Detection Reaction | Catalyst Required | Primary Use | Source(s) |

|---|---|---|---|---|---|

| 5-Bromouridine (BrU) | Bromo | Antibody-based (Immunofluorescence) | None | Fixed cell analysis | jenabioscience.com |

| 5-Ethynyluridine (B57126) (5-EU) | Alkyne | CuAAC ("Click Chemistry") | Copper(I) | Fixed cell analysis, some in vitro applications | jenabioscience.comjenabioscience.com |

| This compound (5-VU) | Vinyl (Alkene) | iEDDA | None (Copper-free) | Live-cell and in vivo RNA imaging and analysis | jenabioscience.comrsc.orgjenabioscience.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (5-VU or VrU) |

| 5-Ethynyl-2'-deoxyuridine (EdU) |

| 5-Ethynyluridine (5-EU) |

| 5-Bromouridine (BrU) |

| 5-fluorouracil |

| Acyclovir |

| Azacitidine |

| Biotin |

| Cisplatin |

| Cladribine |

| Cytarabine |

| Decitabine |

| Gemcitabine |

| Ribavirin |

| Uridine |

Structure

2D Structure

3D Structure

属性

分子式 |

C11H14N2O6 |

|---|---|

分子量 |

270.24 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H14N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h2-3,6-8,10,14-16H,1,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |

InChI 键 |

RHNKTNRPTOLWJS-FDDDBJFASA-N |

手性 SMILES |

C=CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

规范 SMILES |

C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Vinyluridine

Chemical Synthesis Approaches for 5-Vinyluridine and its Nucleotide Triphosphate

The introduction of a vinyl group at the C5 position of uridine (B1682114) is a key synthetic challenge. Various methods have been developed to achieve this transformation, both for the nucleoside and its corresponding nucleotide triphosphate, which is essential for enzymatic incorporation into RNA.

Palladium-Catalyzed Olefination Strategies for Uridine and Deoxyuridine

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of this compound and its deoxy counterpart. These methods offer high efficiency and functional group tolerance.

One prominent strategy is the direct C-H olefination of uridine or deoxyuridine. rsc.orgnih.gov This approach avoids the pre-functionalization of the pyrimidine (B1678525) ring, making it an atom-economical and environmentally friendly option. rsc.orgrsc.org The reaction typically involves a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant to regenerate the active catalyst. researchgate.netresearchgate.net For instance, the reaction of unprotected uridine with various alkenes can be achieved using a catalytic amount of Pd(OAc)₂ in the presence of an oxidant like tert-butyl perbenzoate. researchgate.netresearchgate.net This method has been successfully applied to both uridine and deoxyuridine, as well as their nucleotide forms like uridine monophosphate (UMP). rsc.orgrsc.org

Table 1: Palladium-Catalyzed Direct C-H Olefination of Uridine Derivatives

| Reactant | Alkene | Catalyst | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Uridine | Methyl acrylate | Pd(OAc)₂ | O₂ | 5-(2-(Methoxycarbonyl)vinyl)uridine | 62% | rsc.org |

| Uridine | Olefin | Pd(OAc)₂ | tert-Butyl perbenzoate | 5-Alkenyl Uridine | 48% (on-water) | rsc.org |

| Deoxyuridine | Various terminal/internal alkenes | Pd(OAc)₂ | tert-Butyl perbenzoate | 5-Alkenyl Deoxyuridine | - | researchgate.net |

| Uridine Monophosphate | Various alkenes | Pd(OAc)₂ | - | 5-Alkenyl UMP | - | rsc.orgrsc.org |

An alternative palladium-catalyzed approach involves the Stille coupling, which utilizes an organotin reagent. For example, this compound can be synthesized from a protected 5-iodouridine (B31010) derivative by reaction with tetravinyltin (B75620) in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). csic.es This method, while effective, requires the synthesis of a halogenated precursor and the use of toxic organotin compounds. rsc.org

Alternative Synthetic Routes for Vinylated Uridine Derivatives

Beyond direct olefination, other synthetic strategies have been established for producing this compound and related compounds.

Historically, one of the earliest methods involved the reaction of 5-mercurated uridine derivatives with alkenes, catalyzed by palladium. rsc.orgresearchgate.net However, due to the high toxicity and cost associated with mercury reagents, this method has been largely superseded by reactions using 5-halo uracil (B121893) nucleosides. rsc.orgresearchgate.net The synthesis of this compound often starts from 5-iodouridine, which can be converted to the desired product via cross-coupling reactions. oup.com

Oxidative coupling reactions of uracil nucleosides with alkenes were explored as early as the 1980s. rsc.org These reactions initially required stoichiometric amounts of palladium(II) acetate, though catalytic versions were later developed for protected uridine substrates. rsc.orgresearchgate.net More recent advancements have enabled the direct, palladium-catalyzed oxidative C–H olefination of unprotected uridines, showcasing significant progress in this area. rsc.orgresearchgate.netresearchgate.net

The synthesis of the crucial this compound triphosphate (5-VUTP) is necessary for its enzymatic incorporation into RNA. This is typically achieved by phosphorylating the this compound nucleoside. nih.gov For example, 5-iodouridine can be phosphorylated to 5-iodouridine triphosphate (IUTP) using reagents like phosphorus oxychloride (POCl₃) and bis-tributylammonium pyrophosphate, which can then potentially be a precursor for vinylated derivatives or used in post-transcriptional modifications. oup.com Similarly, this compound can be converted to its triphosphate form for use in metabolic labeling of nascent RNA. nih.gov

Post-Synthetic Chemical Functionalization of this compound-Containing Nucleic Acids

Once this compound is incorporated into DNA or RNA, its vinyl group serves as a versatile chemical handle for further modification. This allows for the attachment of various probes, such as fluorophores or biotin (B1667282), enabling a wide range of biological applications. connectedpapers.com

Electrophilic Additions to the Vinyl Moiety

The electron-rich double bond of the vinyl group is susceptible to attack by electrophiles. wikipedia.orgsavemyexams.com This reactivity can be harnessed for the selective modification of nucleic acids.

A notable example is the reaction with triazolinedione derivatives, such as phenyl triazolinedione (PTAD). researchgate.net PTAD reacts rapidly with the terminal alkene of 5-vinyl-2'-deoxyuridine (B1214878) (VdU) in a reaction that can be considered an electrophilic addition. researchgate.net The reaction proceeds quickly under mild conditions and has been shown to be conformation-selective, with higher yields observed for G-quadruplex DNA compared to duplex DNA. researchgate.net This type of modification provides a strategy for copper-free bioconjugation of DNA. researchgate.net

The general mechanism of electrophilic addition involves the initial attack of the electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. numberanalytics.com In the context of this compound, the specific products can vary depending on the electrophile and reaction conditions. libretexts.org

Catalyst-Free Reactions

A significant advantage of the vinyl group is its ability to participate in catalyst-free "click" chemistry reactions, which are highly desirable for biological applications due to their biocompatibility. researchgate.net

The most prominent catalyst-free reaction involving this compound is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives. rsc.orgresearchgate.net This reaction is exceptionally fast and allows for the efficient labeling of this compound-containing RNA with molecules such as fluorescent dyes or biotin. researchgate.netjenabioscience.com The cell-permeable nature of this compound allows it to be metabolically incorporated into nascent RNA in living cells, which can then be visualized through IEDDA ligation. researchgate.netjenabioscience.com

Another catalyst-free approach is the "photoclick" reaction, a type of 1,3-dipolar cycloaddition involving tetrazoles that is triggered by UV-A light. researchgate.netrsc.org This method has been used for labeling and imaging in living mice. rsc.org Additionally, this compound has been shown to react with maleimide (B117702) derivatives in a [4+2] cycloaddition, a reaction that can be used for mutational profiling of RNA. nih.gov

Table 2: Catalyst-Free Reactions for Functionalizing this compound

| Reaction Type | Reagent | Application | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazines | RNA labeling and imaging | rsc.orgresearchgate.netjenabioscience.com |

| Photoclick Cycloaddition | Tetrazoles | Labeling in living animals | researchgate.netrsc.org |

| [4+2] Cycloaddition | Maleimides | RNA mutational profiling | nih.gov |

| Electrophilic Addition | Phenyl triazolinedione (PTAD) | DNA bioconjugation | researchgate.net |

Palladium-Mediated Oxidative Heck Reactions

While the vinyl group itself can be installed via Heck-type reactions, post-synthetic modifications of nucleic acids often rely on other palladium-catalyzed cross-coupling reactions. The related Suzuki-Miyaura cross-coupling reaction has been successfully applied to RNA containing 5-iodouridine, a precursor to this compound. oup.comoup.com In this modular approach, 5-iodouridine is first incorporated into RNA transcripts enzymatically. oup.com Subsequently, a palladium catalyst system is used to couple the iodo-labeled RNA with various boronic acid or ester substrates. oup.com This allows for the direct installation of a wide array of functional probes onto the RNA. oup.com

While direct palladium-mediated oxidative Heck reactions on the vinyl group of an already-incorporated this compound are less common in the literature for post-synthetic modification, the principles of Heck reactions—the coupling of an unsaturated halide or triflate with an alkene—are central to the synthesis of vinylated nucleosides themselves. sioc-journal.cn The focus of post-synthetic palladium catalysis has largely been on coupling from a halogenated nucleoside within the nucleic acid chain. oup.comconnectedpapers.com

Synthesis of this compound Analogues and Prodrugs

The foundational structure of this compound provides a versatile template for the creation of a wide array of analogues and prodrugs. These chemical modifications are strategically designed to enhance antiviral efficacy, improve metabolic stability, and facilitate cellular penetration. Key areas of derivatization include modifications to the vinyl group, alterations of the sugar moiety, and the development of masked phosphate (B84403) prodrugs.

Vinyl-Modified Deoxyuridine (VdU) Synthesis

A significant focus within the synthesis of this compound analogues has been on vinyl-modified deoxyuridines, most notably (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which exhibits potent antiviral properties. The synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions.

A prevalent synthetic strategy is the Heck reaction, which facilitates the coupling of an organohalide with an alkene using a palladium catalyst and a base. In a typical synthesis of BVDU, the process commences with the iodination of 2'-deoxyuridine (B118206) to form 5-iodo-2'-deoxyuridine. This intermediate is subsequently coupled with a vinylating agent, such as vinyl bromide, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

An alternative synthetic pathway involves the reaction of 5-chloromercuri-2'-deoxyuridine with vinyl acetate, catalyzed by palladium. The resultant 5-vinyl-2'-deoxyuridine undergoes subsequent bromination to yield the target compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine.

Furthermore, radiolabeled versions of these analogues have been developed for diagnostic applications. For instance, radiobrominated and radioiodinated (E)-5-(2-halovinyl)-2'-deoxyuridine analogues have been synthesized for use in imaging viral infections.

Table 1: Key Compounds in VdU Synthesis

| Compound Name | Abbreviation | Role in Synthesis |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | BVDU | Target antiviral compound |

| 5-iodo-2'-deoxyuridine | Key intermediate | |

| 2'-deoxyuridine | dU | Starting material |

| Vinyl bromide | Vinylating agent | |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | Palladium catalyst |

| 5-chloromercuri-2'-deoxyuridine | Intermediate in an alternative synthetic route | |

| Vinyl acetate | Vinylating agent |

Analogues with Modified Sugar Moieties

Alterations to the sugar component of this compound have been explored to generate analogues with potentially enhanced biological activity and metabolic resistance. These modifications typically involve changing the stereochemistry or substituting the hydroxyl groups on the ribose or deoxyribose ring.

One notable area of investigation is the synthesis of L-enantiomers of nucleoside analogues. In contrast to the naturally occurring D-enantiomers, L-analogues often exhibit resistance to degradation by cellular enzymes. The synthesis of L-deoxyribonucleoside analogues of BVDU has been accomplished, and these compounds have been shown to retain antiviral activity.

Another synthetic strategy involves the introduction of fluorine atoms into the sugar ring. For example, 2'-deoxy-2'-fluoroarabinofuranosyl analogues of 5-vinyluracil (B15639) have been created. Such modifications can alter the conformational dynamics of the sugar ring, thereby influencing the interaction of the nucleoside with viral enzymes.

Carbocyclic analogues, in which the sugar ring oxygen is replaced by a methylene (B1212753) group, represent another class of sugar-modified derivatives. This modification can confer increased metabolic stability to the molecule.

Masked Phosphate Derivatives for Cellular Delivery

To overcome challenges related to cellular uptake and intracellular phosphorylation of this compound and its analogues, various prodrug strategies have been implemented. A leading approach involves the use of masked phosphate derivatives, which are engineered to release the active nucleoside monophosphate within the cell.

The phosphoramidate (B1195095) prodrug approach, widely known as the ProTide technology, has been effectively applied to nucleoside analogues. This method masks the phosphate group with an amino acid ester and an aryl group. These masking groups are designed to be cleaved by intracellular enzymes, thereby releasing the nucleoside monophosphate. This strategy circumvents the often rate-limiting initial phosphorylation step that is dependent on cellular kinases.

Another type of masked phosphate derivative is the cycloSal-pronucleotide. This approach utilizes a salicyl alcohol derivative to form a cyclic phosphate triester. These cyclic triesters are typically more lipophilic than the parent nucleoside, which facilitates their diffusion across cell membranes. Once inside the cell, enzymatic hydrolysis liberates the active nucleoside monophosphate.

These prodrug strategies are designed to enhance the bioavailability and therapeutic potential of this compound analogues by ensuring the efficient delivery of the active species to its intracellular target.

Metabolic Incorporation and Intracellular Processing of 5 Vinyluridine

Cellular Uptake and Nucleoside Salvage Pathway Integration

5-Vinyluridine enters the cell and is processed through the nucleoside salvage pathway, a crucial mechanism for recycling nucleosides. biorxiv.orgresearchgate.net This pathway allows the cell to utilize pre-existing nucleosides to synthesize nucleotides, which are the building blocks of DNA and RNA.

Role of Endogenous Nucleoside Kinases (e.g., Uridine-Cytidine Kinase 2)

The initial and rate-limiting step in the salvage pathway is the phosphorylation of the nucleoside. wikipedia.org In the case of this compound, this phosphorylation is primarily catalyzed by the enzyme uridine-cytidine kinase 2 (UCK2). rsc.orgnih.gov UCK2 is responsible for phosphorylating uridine (B1682114) and cytidine (B196190) to their respective monophosphates, UMP and CMP. wikipedia.orguniprot.org This enzyme exhibits a degree of substrate promiscuity, allowing it to phosphorylate various nucleoside analogs, including this compound. wikipedia.orguniprot.org The overexpression of UCK2 has been shown to enhance the metabolic incorporation of certain modified nucleosides into cellular RNA. researchgate.net

The phosphorylation process is critical, as it converts the cell-permeable nucleoside into a charged nucleotide that is retained within the cell and can be further processed by other enzymes in the pathway.

Substrate Specificity of Cellular Machinery

The ability of the cell's metabolic machinery to process this compound is a key factor in its successful use as a labeling agent. Structural analysis of enzymes like uridine-cytidine kinase has revealed that there is space at the C5 position of the uracil (B121893) ring, which can accommodate modifications like a vinyl group. nih.govescholarship.org This structural feature allows the kinase to recognize and phosphorylate this compound.

Polymerase-Mediated Incorporation into Nascent Nucleic Acids

Once converted to its triphosphate form (VUTP), this compound can be utilized by cellular polymerases as a substrate for the synthesis of new nucleic acid strands.

RNA Polymerase Activity with this compound Triphosphate (VUTP)

VUTP serves as a substrate for RNA polymerases, which are the enzymes responsible for transcribing DNA into RNA. baseclick.eujenabioscience.com During transcription, RNA polymerase incorporates VUTP into the growing RNA chain in place of the natural nucleotide, uridine triphosphate (UTP). baseclick.eulumiprobe.com This incorporation allows for the labeling of newly synthesized RNA transcripts. nih.gov

The efficiency of VUTP incorporation can vary between different RNA polymerases. nih.gov For example, in vitro transcription experiments have demonstrated that T7 RNA polymerase can incorporate 5-vinyl-UTP into RNA. jenabioscience.comjenabioscience.com

Incorporation into DNA

While this compound is primarily incorporated into RNA, there is also evidence of its incorporation into DNA, albeit to a lesser extent. acs.orgnih.gov The deoxyribose version of this compound, 5-vinyl-2'-deoxyuridine (B1214878) (VdU), can be incorporated into replicating DNA in place of thymidine. nih.govjenabioscience.com This allows for the monitoring of de novo DNA synthesis. jenabioscience.com However, some studies have indicated that when 2'-deoxy-5-vinyluridine is used, its incorporation into phage DNA is not observed, and its presence can decrease the production of viable phage particles. nih.gov

Comparative Analysis of Metabolic Incorporation Efficiency and Selectivity

The efficiency and selectivity of this compound incorporation are important considerations for its use in metabolic labeling experiments. Studies have compared the incorporation of this compound to other commonly used nucleoside analogs, such as 5-ethynyluridine (B57126) (EU).

Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS) has shown that the percent incorporation of this compound into total RNA is significant. nih.gov For instance, one study reported a 0.86% incorporation of this compound. nih.gov

Dot blot analyses have also been used to compare the incorporation of different vinyl nucleosides, showing that this compound is efficiently incorporated and can be detected after short incubation times. nih.gov

A key advantage of this compound is its lower toxicity compared to other analogs like 5-ethynyluridine. nih.govnih.gov While 5-ethynyluridine can have modest effects on cell proliferation after 12 hours and a significant decrease after 48 hours, this compound shows no significant changes in cell proliferation under the same conditions. escholarship.org

Distinction from 5-Ethynyluridine (5-EUrd) and 4-Thiouridine (B1664626) (4-SUrd)

This compound (5-VUrd) is a uridine analog used for the metabolic labeling of nascent RNA. lumiprobe.comaxispharm.com It is readily taken up by cells and incorporated into newly synthesized RNA by RNA polymerases through the endogenous nucleoside salvage pathway. lumiprobe.comnih.gov Its utility and characteristics can be best understood by comparing it with two other widely used uridine analogs: 5-ethynyluridine (5-EUrd) and 4-thiouridine (4-SUrd). nih.govresearchgate.netoup.com

A primary distinction of 5-VUrd is its lower cytotoxicity compared to 5-EUrd and 4-SUrd. nih.gov Studies have shown that both 4-SUrd and 5-EUrd exhibit cytotoxicity, which can impact biological systems. nih.govnih.gov For instance, while 5-EUrd shows moderate effects on cell proliferation after 12 hours, it can reduce cell proliferation by nearly 50% after a 48-hour incubation period. nih.gov In contrast, 5-VUrd demonstrates minimal toxic effects and induces fewer transcriptional changes in cells, presenting a significant advantage for in vivo studies and experiments requiring longer incubation times. nih.gov

The key structural and functional differences lie in the chemical handle attached to the uridine and the subsequent bioorthogonal reaction used for detection. researchgate.netnih.govjenabioscience.com 5-VUrd possesses a terminal vinyl group that reacts with tetrazine probes via a copper-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition. lumiprobe.comresearchgate.netjenabioscience.com This chemistry is known to preserve RNA integrity. nih.gov 5-EUrd contains an ethynyl (B1212043) group, which is typically detected using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". nih.govjenabioscience.com A major drawback of this method is that the copper catalyst is known to cause significant degradation of RNA transcripts, which can compromise downstream analyses like RNA sequencing. nih.gov 4-SUrd, which contains a thiol group, is utilized in methods such as SLAM-seq and TUC-seq. nih.gov Its detection often relies on disulfide exchange chemistry, which can be inefficient. nih.gov

Another critical distinction, particularly relevant for cell-specific labeling, is the substrate specificity of endogenous cellular enzymes. nih.govacs.org The nucleobase of 5-EUrd, 5-ethynyluracil, can be processed by the endogenous mammalian enzyme uridine monophosphate synthase (UMPS). nih.govacs.org This leads to background labeling in non-target cells, limiting the specificity of some experimental designs. nih.gov Conversely, the nucleobase of 5-VUrd, 5-vinyluracil (B15639), is not a substrate for UMPS. nih.govacs.org This lack of recognition by endogenous enzymes results in significantly lower background incorporation, providing a higher degree of stringency for targeted labeling strategies. nih.gov

Table 1: Comparison of Uridine Analogs for RNA Metabolic Labeling

| Feature | This compound (5-VUrd) | 5-Ethynyluridine (5-EUrd) | 4-Thiouridine (4-SUrd) |

|---|---|---|---|

| Chemical Handle | Vinyl Group | Ethynyl Group | Thiol Group |

| Detection Chemistry | Inverse Electron-Demand Diels-Alder (IEDDA) | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Disulfide Exchange / Thiol-Specific Chemistry |

| Toxicity | Low / Minimal nih.govnih.gov | Moderate to High nih.govnih.gov | High nih.govnih.gov |

| RNA Integrity | Preserved (copper-free) nih.gov | Compromised by Copper Catalyst nih.gov | Generally Preserved |

| Background Labeling | Low (Not a UMPS substrate) nih.gov | High (UMPS substrate) nih.govnih.gov | N/A (different mechanism) |

Bioorthogonal Reactions of 5 Vinyluridine for Nucleic Acid Manipulation

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The inverse electron-demand Diels-Alder (IEDDA) reaction is a premier bioorthogonal reaction utilized for labeling 5-vinyluridine-containing nucleic acids. This reaction is noted for its exceptional speed and specificity, making it highly suitable for applications in complex biological environments. researchgate.netfrontiersin.org

Reaction with Tetrazine-Functionalized Probes

In the IEDDA reaction, this compound acts as a dienophile, reacting with a class of compounds called tetrazines, which are the electron-poor diene component. researchgate.net This [4+2] cycloaddition results in a stable covalent bond, effectively attaching a probe to the RNA molecule. frontiersin.org These probes can be fluorescent dyes for imaging, or affinity tags like biotin (B1667282) for purification and identification of newly synthesized RNA. lumiprobe.com This method has been successfully used to label RNA in a variety of systems, from cell cultures to living organisms. researchgate.net The high specificity of the this compound and tetrazine reaction ensures minimal off-target labeling. researchgate.net

Kinetics and Efficiency in Biological Milieu

The IEDDA reaction between this compound and tetrazines is characterized by its rapid kinetics, a critical feature for reactions occurring in a cellular environment. While the reaction of 5-vinyl-2'-deoxyuridine (B1214878) with some commercially available tetrazines can be slow, with second-order rate constants around 2.1 × 10⁻² M⁻¹s⁻¹, the use of specialized, high-affinity tetrazine probes can dramatically increase the reaction rate. researchgate.netnih.gov For instance, an acridine-tetrazine conjugate was shown to increase the reaction rate by 60,000-fold, achieving a rate constant of 590 M⁻¹s⁻¹. researchgate.netresearchgate.net This allows for efficient labeling even at low, physiologically relevant concentrations of the reactants.

The small size of the vinyl group on this compound allows for its efficient incorporation into newly synthesized RNA by the cell's own machinery. lumiprobe.comnih.gov Once incorporated, the vinyl group is readily available for the fast and efficient IEDDA reaction. nih.gov This high efficiency enables the sensitive detection of nascent RNA, even in cells with low transcriptional activity. nih.gov

Copper-Free Click Chemistry Advantages

A significant advantage of the IEDDA reaction is that it is a form of "copper-free click chemistry". nih.gov This contrasts with other common bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a copper(I) catalyst that is toxic to cells. biochempeg.commdpi.com The absence of this cytotoxic catalyst makes the IEDDA reaction highly biocompatible and suitable for labeling RNA in living cells and whole organisms without causing harm. pharmiweb.com This simplifies experimental procedures and preserves the natural state of the biological system under investigation. biochempeg.com

Other Bioorthogonal Conjugation Chemistries

While the IEDDA reaction with tetrazines is the most widely used, other bioorthogonal reactions of this compound have also been developed, expanding the molecular toolkit for RNA research.

Maleimide (B117702) Cycloadditions with this compound

This compound can undergo a formal [4+2] cycloaddition reaction with probes functionalized with a maleimide group. researchgate.netnih.govresearchgate.net This reaction offers an alternative method for attaching probes to RNA. nih.govescholarship.orgnih.gov The reaction between this compound and maleimides has been shown to proceed with high yields, enabling efficient bioconjugation. researchgate.netresearchgate.net This approach has been used to develop a mutational profiling method for detecting this compound in RNA at single-nucleotide resolution. nih.govnih.gov

Phenyl Triazolinedione (PTAD) Additions

Another powerful bioorthogonal reaction for this compound involves the use of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). wikipedia.org PTAD is a highly reactive dienophile that rapidly reacts with the vinyl group of this compound. researchgate.netnih.govresearchgate.net This catalyst-free reaction is exceptionally fast, with a reported second-order rate constant of 2 x 10³ M⁻¹s⁻¹ for the analogous 5-vinyl-2'-deoxyuridine. nih.govresearchgate.net Although PTAD can be unstable in aqueous environments, its rapid reaction with this compound provides another efficient, copper-free method for labeling nucleic acids. researchgate.netnih.gov

Reaction Rate Constants

| Reaction Components | Second-Order Rate Constant (k₂) |

|---|---|

| 5-vinyl-2'-deoxyuridine + Commercial Tetrazine | 2.1 × 10⁻² M⁻¹s⁻¹ nih.gov |

| 5-vinyl-2'-deoxyuridine + Acridine-Tetrazine Conjugate | 590 M⁻¹s⁻¹ researchgate.netresearchgate.net |

Advanced Research Applications of 5 Vinyluridine Modified Nucleic Acids

Spatiotemporal Dynamics of RNA and DNA in Cellular Processes

The ability to observe nucleic acids in real-time and at high resolution within living cells is crucial for understanding their roles in various cellular processes. 5-Vinyluridine has become instrumental in this field, offering a versatile method for metabolic labeling that is compatible with advanced imaging techniques.

Visualization of De Novo RNA Synthesis and Turnover

This compound serves as a powerful probe for visualizing the synthesis of new RNA (de novo synthesis). jenabioscience.com Being cell-permeable, it is readily taken up by cells and incorporated into nascent RNA transcripts by RNA polymerases in place of the natural nucleoside, uridine (B1682114). lumiprobe.comjenabioscience.com This incorporation introduces a vinyl group into the RNA, which acts as a bioorthogonal chemical reporter. jenabioscience.com This vinyl-functionalized RNA can then be detected through a copper-free click chemistry reaction, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, with a tetrazine-linked fluorescent dye or biotin (B1667282). jenabioscience.comjenabioscience.com This method provides a clear and robust signal of newly synthesized RNA, allowing researchers to monitor transcriptional activity within cells. nih.gov

The process of RNA turnover, which involves both synthesis and degradation, can also be studied using 5-VU. By pulse-labeling cells with 5-VU and then chasing with a regular uridine, researchers can track the fate of the labeled RNA population over time. This allows for the measurement of RNA decay rates and provides insights into the stability and regulation of different RNA species. The minimal toxicity of 5-VU compared to other analogs like 5-ethynyluridine (B57126) (5-EU) makes it a preferable choice for these types of long-term studies. nih.gov

Live-Cell Imaging of RNA and DNA Dynamics

A significant advantage of using this compound is its applicability to live-cell imaging, enabling the study of RNA and DNA dynamics in their native cellular context. researchgate.netnih.gov The bioorthogonal nature of the IEDDA reaction used for detection means that it can be performed in living cells without interfering with normal cellular processes. rsc.orgresearchgate.net This has been demonstrated in studies where 5-VU-labeled RNA was visualized in real-time in dividing cells, providing insights into chromosome behavior during cell division. researchgate.netresearchgate.net

Recent advancements have further enhanced live-cell imaging capabilities. One such development is a dual enhancement strategy that utilizes a fluorogenic intercalating agent. researchgate.netnih.gov This agent, an acridine-tetrazine conjugate, binds to the nucleic acid duplex and significantly accelerates the IEDDA reaction between the incorporated vinyl group and the tetrazine. nih.gov This results in a much stronger fluorescent signal that is detectable under no-wash conditions, making it ideal for tracking highly dynamic processes in living cells. nih.gov This technique has been successfully used for the dynamic imaging of both this compound-containing RNA and 5-vinyl-2'-deoxyuridine (B1214878) (VdU)-containing DNA. nih.govasm.org

Single-Cell Resolution Studies

The high signal-to-noise ratio and specificity of this compound labeling allow for the investigation of RNA and DNA dynamics at the single-cell level. researchgate.netnih.govacs.org This is crucial for understanding cellular heterogeneity and the unique molecular events occurring within individual cells. By combining 5-VU labeling with high-resolution microscopy, researchers can visualize the subcellular localization of newly synthesized RNA and observe processes like the behavior of chromosomes during the different stages of cell division in single mammalian cells. researchgate.netacs.org

Furthermore, techniques are being developed to achieve cell-type-specific labeling. atwoodlab.comresearchgate.net By expressing an optimized uracil (B121893) phosphoribosyltransferase (UPRT) enzyme in specific cell types, the incorporation of the nucleobase 5-vinyluracil (B15639) can be restricted to those cells. nih.govatwoodlab.comresearchgate.net This allows for the study of nascent RNA in a specific cell population within a complex tissue or organism, which is a significant challenge in biomedical research. atwoodlab.comresearchgate.net This approach has been validated through various analyses, including dot blot, qPCR, LC-MS/MS, and microscopy, demonstrating its potential for in vivo studies in models like metastatic breast cancer. atwoodlab.com

Transcriptome Analysis and Profiling Methodologies

Beyond imaging, this compound is a valuable tool for transcriptome-wide analysis, enabling the identification and quantification of newly synthesized RNA transcripts. This provides a dynamic view of the transcriptome, which is often more informative than the static picture provided by standard RNA sequencing.

Mutational Profiling for Nascent RNA Detection and Sequencing

A novel application of this compound is in the development of enrichment-free methods for nascent RNA sequencing. nih.gov Traditional methods often require the purification of labeled RNA, which can be laborious and introduce biases. nih.gov Mutational profiling offers an alternative by introducing specific mutations at the sites of 5-VU incorporation during reverse transcription.

One such method involves the reaction of 5-VU-containing RNA with maleimide (B117702) derivatives. nih.gov The resulting cycloadduct acts as a block to reverse transcriptase, but also causes misincorporation of nucleotides in the cDNA product. nih.gov Specifically, this method leads to a high frequency of T-to-A mutations at the position corresponding to the 5-VU in the RNA template. nih.gov By sequencing the cDNA and identifying these characteristic mutations, nascent RNA transcripts can be identified from the total RNA pool without the need for prior enrichment. nih.gov This approach, sometimes referred to as "Time-Lapse-Seq," holds promise for studying dynamic changes in gene expression in response to various stimuli. nih.gov

Quantitative Assessment of RNA Expression Dynamics

Metabolic labeling with this compound allows for the quantitative analysis of RNA expression dynamics, providing insights into the rates of RNA synthesis and degradation. nih.gov By performing pulse-chase experiments with 5-VU, researchers can monitor the decay of labeled RNA over time and calculate the half-lives of individual transcripts. nih.gov

Structural and Conformational Probing of Nucleic Acids

The ability to introduce specific modifications into DNA and RNA is crucial for studying their complex three-dimensional structures and dynamic conformational changes. This compound provides a powerful tool for this purpose, enabling researchers to investigate higher-order structural motifs and transient molecular states.

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. wikipedia.org These four-stranded structures, stabilized by stacked G-tetrads, are implicated in crucial biological processes, including gene regulation and telomere maintenance, and are of significant interest as therapeutic targets. wikipedia.orgnih.govmdpi.com

The vinyl group of uridine analogs has been utilized to probe these complex structures. Research has shown that the reactivity of the vinyl group can be conformation-dependent. For instance, studies using the DNA analog, 5-vinyl-2'-deoxyuridine (VdU), have demonstrated that its reaction with specific probes, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) derivatives, occurs with remarkable selectivity for G-quadruplex conformations over standard duplex DNA. researchgate.net The reaction between the vinyl group and the probe is significantly faster and yields are higher when the nucleoside is part of a G-quadruplex, providing a chemical method for distinguishing between different nucleic acid topologies. researchgate.net This conformation-selective reactivity allows this compound-containing RNA to act as a responsive probe for identifying and studying the formation and stability of G-quadruplexes and other tertiary structures in vitro.

Nucleic acids are not static molecules; they undergo dynamic conformational changes to perform their biological functions. This compound can be used to detect these changes. A notable example involves the reaction of 5-VU incorporated into RNA with maleimide derivatives through a formal [4+2] cycloaddition reaction. nih.gov Following this reaction, the resulting cycloadduct is thought to undergo a significant conformational shift from the typical anti conformation to a syn conformation. nih.gov This change is a direct consequence of the modification and can be detected, providing a method to report on the local structural environment and its transformations. By monitoring the outcomes of such specific chemical reactions, researchers can gain insights into the dynamic behavior of RNA. Furthermore, fluorescent probes attached to this compound can exhibit changes in their emission properties in response to conformational shifts in the host nucleic acid, serving as real-time reporters of structural dynamics. acs.org

Investigation of Secondary and Tertiary Nucleic Acid Structures (e.g., G-Quadruplexes)

Applications in Advanced Biological Systems Research

The ability to visualize the synthesis and localization of nucleic acids within the complex environment of a whole organism is crucial for understanding dynamic biological processes. This compound (5-VU or VrU) has emerged as a powerful tool for in vivo imaging of newly transcribed RNA, surmounting some of the limitations associated with other labeling techniques. jenabioscience.comescholarship.org As a uridine analog, this compound is recognized by cellular machinery and incorporated into nascent RNA transcripts. researchgate.netfrontiersin.org The vinyl group serves as a bioorthogonal handle, which can be specifically targeted for visualization through a copper-free click chemistry reaction known as the inverse-electron-demand Diels-Alder (IEDDA) ligation. jenabioscience.comfrontiersin.orgrsc.orgresearchgate.net This reaction typically involves a tetrazine molecule conjugated to a reporter, such as a fluorescent dye, enabling direct imaging of RNA in living systems without the cellular toxicity associated with copper catalysts used in other methods. jenabioscience.comresearchgate.netresearchgate.net

Detailed research has demonstrated the successful application of this compound for imaging RNA in various model organisms, providing significant insights into biological phenomena such as cell division and tumor development. researchgate.netacs.org

Key Research Findings in Model Organisms:

Mammalian Models (Mice): One of the most significant applications of this compound has been in the visualization of tumors in living mice. rsc.orgnih.gov In these studies, this compound administered to tumor-bearing mice is metabolically incorporated into the RNA of rapidly proliferating cancer cells. researchgate.netresearchgate.netacs.org Subsequent reaction with a fluorescently-labeled tetrazine allows for the non-invasive, real-time imaging of tumors. frontiersin.orgacs.orgnih.gov This approach has been used to clearly distinguish tumor tissues and observe nucleic acid behavior in vivo. researchgate.netacs.org Furthermore, a method utilizing the nucleobase 5-vinyluracil, which is converted to this compound in vivo, has been employed in a metastatic human breast cancer mouse model to profile cell-specific nascent RNA, demonstrating the high specificity achievable with this system. atwoodlab.com

Potential in Other Model Organisms (Zebrafish): While direct applications of this compound in zebrafish are not as extensively documented as in mice, related bioorthogonal labeling strategies have been successfully used in this model organism. For instance, alkene-tetrazole photoclick chemistry has been applied in zebrafish embryos, and the more established nucleoside analog, 5-ethynyluridine (5-EU), has been used to visualize newly synthesized RNA throughout the intact zebrafish brain. researchgate.netnih.govd-nb.info These studies highlight the amenability of zebrafish to metabolic labeling and click chemistry reactions for in vivo imaging, suggesting a strong potential for the future application of this compound to study developmental processes and neurogenesis in this versatile vertebrate model. nih.gov

The use of this compound, often in conjunction with its deoxy-counterpart 5-vinyl-2'-deoxyuridine (VdU) for DNA labeling, allows for the simultaneous and distinct visualization of both DNA and RNA synthesis within the same organism. researchgate.netacs.org This dual-labeling capability provides a more comprehensive picture of nucleic acid dynamics in complex biological settings. acs.org

Table 1: Application of this compound and Related Analogs for Nucleic Acid Visualization in Model Organisms

| Model Organism | Analog Used | Target Nucleic Acid | Visualization Method | Research Focus |

|---|---|---|---|---|

| Mouse | This compound (VrU) | RNA | IEDDA with fluorescent tetrazine | Tumor imaging in live animals. frontiersin.orgrsc.orgresearchgate.netacs.org |

| Mouse | 5-vinyluracil (5-vu) | RNA | IEDDA with fluorescent tetrazine | Cell-specific nascent RNA imaging in a metastatic breast cancer model. atwoodlab.com |

Analytical Methodologies for the Detection and Characterization of 5 Vinyluridine and Its Conjugates

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic techniques are fundamental for the detailed analysis of 5-vinyluridine and its derivatives, providing both quantitative data and structural confirmation.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for Modified Nucleoside Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the sensitive and specific quantification of modified nucleosides like this compound from biological matrices. atwoodlab.comnih.gov This method offers the ability to separate complex mixtures of biomolecules and identify and quantify specific compounds with high precision. nih.govca.gov

In the context of this compound, reverse-phase HPLC is often employed for the chromatographic separation of nucleosides extracted from cellular RNA. Following separation, the eluent is introduced into a mass spectrometer. The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. mdpi.com This allows for the accurate quantification of this compound incorporation into RNA, even at low levels. atwoodlab.com For instance, LC-MS/MS has been successfully used to determine the percentage of vinyl substitution in uridine (B1682114) residues in RNA extracted from both tumor and lung tissues in mouse models. atwoodlab.com

Table 1: Key Parameters in HPLC-MS Analysis of this compound

| Parameter | Description | Relevance to this compound Analysis |

| Chromatography | Reverse-Phase HPLC | Separates this compound from other nucleosides based on polarity. |

| Ionization | Electrospray Ionization (ESI) | Gently ionizes the nucleosides for mass spectrometric analysis. |

| Mass Analysis | Triple Quadrupole (QqQ) | Enables sensitive and specific quantification using Multiple Reaction Monitoring (MRM). |

| Detection | MRM Transition | Monitors a specific fragmentation pattern of this compound for unambiguous identification and quantification. |

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of novel compounds, including modified nucleosides like this compound. uni-konstanz.dehyphadiscovery.comnumberanalytics.com NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule in solution. weebly.com

A comprehensive NMR analysis for structural confirmation typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. nih.gov

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Through the careful analysis of these NMR spectra, the precise atomic structure of this compound and its reaction products (conjugates) can be definitively confirmed.

Imaging-Based Detection Platforms

Imaging techniques are vital for visualizing the subcellular localization and dynamics of this compound-labeled RNA in living and fixed cells.

Fluorescence Microscopy

Fluorescence microscopy is a cornerstone for the detection of this compound incorporation into nascent RNA. lumiprobe.comresearchgate.net The methodology involves the metabolic labeling of cellular RNA with this compound. The vinyl group of the incorporated nucleoside then serves as a bioorthogonal handle for chemical ligation. jenabioscience.com This is typically achieved through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a fluorescently labeled tetrazine. lumiprobe.comjenabioscience.com

This "click chemistry" approach allows for the highly specific and efficient attachment of a fluorophore to the this compound-containing RNA. researchgate.netrsc.org The resulting fluorescent signal can be visualized using confocal microscopy, providing high-resolution images of newly synthesized RNA within the cell. researchgate.netresearchgate.net This technique has been used to image RNA in various cellular contexts, including during cell division, and even in living organisms to visualize tumors. researchgate.netrsc.org The specificity of the labeling can be confirmed by treating the cells with RNase, which results in a significant reduction of the fluorescent signal. researchgate.net

Flow Cytometry for Quantitative Cell Analysis

Flow cytometry offers a high-throughput method for the quantitative analysis of this compound incorporation at the single-cell level. lumiprobe.com Similar to fluorescence microscopy, cells are first metabolically labeled with this compound. The incorporated vinyl groups are then reacted with a fluorescently tagged tetrazine.

Sequencing-Based Approaches

To pinpoint the exact locations of this compound within RNA transcripts at a single-nucleotide resolution, sequencing-based methods have been developed. One such approach is mutational profiling. nih.gov

In this method, RNA that has incorporated this compound is first isolated. The vinyl group is then reacted with a molecule, such as a maleimide (B117702) cycloadduct. This modification on the uridine base interferes with the process of reverse transcription. During the synthesis of complementary DNA (cDNA) by reverse transcriptase, the enzyme either stalls at the site of the modified this compound or misincorporates a different nucleotide opposite it. nih.gov

The resulting cDNA library will therefore contain either truncations or mutations at the positions corresponding to this compound incorporation. By sequencing this cDNA library and comparing it to a reference transcriptome, the precise locations of this compound incorporation can be identified. This powerful technique enables the study of dynamic changes in RNA expression with high resolution. nih.gov

Reverse Transcription-Dependent Mutational Analysis

A significant method for identifying this compound within an RNA sequence is through reverse transcription (RT)-dependent mutational analysis. nih.gov This approach relies on the principle that the this compound nucleoside, once modified through a chemical reaction, can induce errors or stops during the synthesis of complementary DNA (cDNA) by a reverse transcriptase enzyme. nih.govfrontiersin.org

The process begins with the metabolic labeling of nascent RNA with this compound. nih.gov The incorporated 5-VU is then chemically modified, often through a cycloaddition reaction. For instance, maleimide derivatives can react with the vinyl group of 5-VU to form a bulky cycloadduct. nih.gov This adduct on the RNA template strand serves as a block or a site of misincorporation for the reverse transcriptase enzyme during cDNA synthesis. nih.govthermofisher.com

The presence of the 5-VU-maleimide adduct can lead to two primary outcomes during reverse transcription:

RT Stop: The bulky adduct can cause the reverse transcriptase to stall and dissociate from the RNA template, resulting in a truncated cDNA product. The position of this stop can be mapped to identify the location of the modified uridine. nih.gov

Mutational Signature: Alternatively, the reverse transcriptase may bypass the adduct but misincorporate a nucleotide opposite the modified base in the newly synthesized cDNA strand. nih.govnih.gov This creates a specific "mutational signature" that can be identified through next-generation sequencing, pinpointing the site of this compound incorporation at single-nucleotide resolution. nih.govfrontiersin.org

Researchers have investigated various maleimide reagents to optimize the balance between the frequency of RT stops and the rate of mutational misincorporation. The goal is to achieve a significant mutational frequency for reliable detection while maintaining a sufficient yield of full-length cDNA for sequencing analysis. nih.gov

Table 1: Mutational Profiling of this compound with Different Maleimide Reagents

This table summarizes the reverse transcription (RT) properties of RNA containing this compound (5-VUrd) after reaction with different maleimide substrates. The data illustrates the frequency of RT stops and the mutational frequency at the 5-VUrd site, providing insight into the effectiveness of each reagent for mutational profiling.

| Maleimide Reagent | RT Stop Frequency (%) | Mutational Frequency (%) | Primary Mutation |

|---|---|---|---|

| Maleimide 1 (N-ethylmaleimide) | ~30% | ~10% | G to A |

| Maleimide 2 (N-phenylmaleimide) | ~50% | ~25% | G to A |

| Maleimide 3 (N-(1-pyrenyl)maleimide) | ~60% | ~20% | G to A |

Data derived from studies on the cycloaddition enabled mutational profiling of this compound in RNA. nih.gov The percentages are approximate values based on graphical representations in the source material and serve to illustrate the relative performance of the reagents.

This mutational profiling approach provides a powerful tool for studying nascent RNA transcripts without the need for potentially laborious and variable enrichment protocols. nih.gov

Considerations for Direct RNA Sequencing of Vinyl-Modified Transcripts

Direct RNA sequencing, particularly using nanopore technology, offers a revolutionary approach to transcriptome analysis by sequencing native RNA molecules without conversion to cDNA. nih.govnanoporetech.com This method has the inherent capability to detect base modifications, as they can produce distinct disruptions in the ionic current measured as the RNA strand passes through the nanopore. nih.govnanoporetech.com

While direct RNA sequencing has been successfully used to identify modifications like N6-methyladenosine (m6A), its application to vinyl-modified transcripts presents specific considerations. nanoporetech.comresearchgate.net The principle relies on the vinyl group at the 5-position of uridine being sufficiently different from the canonical uridine to create a detectable change in the electrical signal.

Key considerations for the direct RNA sequencing of this compound-labeled transcripts include:

Signal Disturbance: The vinyl modification must generate a consistent and unique electrical signal that can be distinguished from the signal of unmodified bases and from background noise. nih.gov The size and chemical nature of the vinyl group are expected to influence the ion flow through the nanopore differently than a standard uridine base.

Bioinformatic Models: Accurate detection requires the development and training of specific bioinformatic algorithms. These models need to be trained on datasets of RNA known to contain this compound to learn the characteristic signal patterns associated with this modification. nih.gov

Full-Length Transcript Analysis: A major advantage of direct RNA sequencing is its ability to generate long reads, often covering full-length transcripts. nih.govnanoporetech.com This allows for the simultaneous mapping of this compound modifications and the analysis of transcript isoforms, providing a comprehensive view of RNA dynamics.

Avoiding Chemical Derivatization: Unlike some methods that require chemical treatment to identify modifications, direct sequencing can, in principle, detect modified bases in their native state. nih.gov While cycloaddition reactions are used for mutational profiling, direct sequencing could potentially bypass such steps, although the detectability of the unmodified vinyl group itself would need to be robustly established. Research has shown that other modified nucleosides, such as 5-ethynyluridine (B57126) (5-EU), can be detected by nanopore sequencing without prior chemical alteration. nih.gov

The application of direct RNA sequencing to vinyl-modified transcripts holds the promise of providing a direct, amplification-free method for mapping this important metabolic label across the transcriptome. nih.govresearchgate.net

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione |

| 5-VU | This compound |

| 5-VUrd | This compound |

| VrU | This compound |

| 5-Ethynyluridine | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethynylpyrimidine-2,4(1H,3H)-dione |

| 5-EU | 5-Ethynyluridine |

| 5-EUrd | 5-Ethynyluridine |

| 4-thiouridine (B1664626) | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-thioxo-1,2,3,4-tetrahydropyrimidin-2-one |

| 4-SUrd | 4-thiouridine |

| N-ethylmaleimide | 1-ethyl-1H-pyrrole-2,5-dione |

| N-phenylmaleimide | 1-phenyl-1H-pyrrole-2,5-dione |

| N-(1-pyrenyl)maleimide | 1-(pyren-1-yl)-1H-pyrrole-2,5-dione |

| N6-methyladenosine | 6-methyladenosine |

| m6A | N6-methyladenosine |

Future Directions and Emerging Research Avenues for 5 Vinyluridine

Novel Bioorthogonal Reaction Development for Enhanced Specificity and Speed

The primary method for detecting 5-vinyluridine incorporated into nascent RNA is the inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine probe. nih.govlumiprobe.com This reaction is a type of copper-free click chemistry, which is advantageous for use in living systems due to the cytotoxicity of copper catalysts often required in other labeling reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govrsc.org Future research is focused on developing novel bioorthogonal reactions that offer even greater speed and specificity, minimizing off-target reactions and allowing for detection at lower concentrations.

The IEDDA reaction between the vinyl group of 5-VU and a tetrazine is exceptionally fast and catalyst-free, making it suitable for in vivo applications. nih.goviris-biotech.de However, the reaction kinetics and stability of the reagents can be further optimized. Research into novel tetrazine derivatives is a key area of development. For instance, substituting tetrazines with different chemical groups can dramatically alter their reactivity and stability. While highly reactive tetrazines are desirable for rapid labeling, they often suffer from lower stability in aqueous environments. iris-biotech.dechemrxiv.org Computational studies have revealed that the distortion of the tetrazine ring, not just its electronic properties, plays a crucial role in its reactivity, offering a new parameter for designing improved probes. chemrxiv.org

A significant advancement has been the development of a dual enhancement strategy that uses an intercalating agent linked to a tetrazine probe. nih.gov A novel acridine-tetrazine conjugate, named "PINK," was shown to bind to duplex DNA and RNA, which dramatically increased the local concentration of the tetrazine probe near the 5-VU-labeled nucleic acid. nih.gov This strategy led to a staggering 60,000-fold increase in the reaction rate of the tetrazine-alkene IEDDA on duplex DNA, with a second-order rate constant of 590 M⁻¹s⁻¹. nih.govresearchgate.net Furthermore, the reaction is fluorogenic, meaning the probe only becomes fluorescent after reacting with the vinyl group, which reduces background noise and eliminates the need for washing steps in imaging experiments. nih.govresearchgate.net

| Reaction Type | Key Features | Advantages | Limitations | Emerging Developments |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires copper catalyst; reacts alkyne with azide. nih.gov | High efficiency and specificity. rsc.org | Copper cytotoxicity limits live-cell applications. rsc.org | Development of more biocompatible copper ligands. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free; uses strained alkynes. nih.gov | Bioorthogonal and suitable for live cells. rsc.org | Bulky reactive groups can limit cell permeability; moderate kinetics. nih.govrsc.org | Synthesis of smaller, more reactive strained alkynes. |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Reaction of a dienophile (e.g., vinyl group) with a tetrazine. nih.gov | Extremely fast kinetics, no catalyst needed, highly bioorthogonal. nih.goviris-biotech.de | Reactivity vs. stability trade-off in tetrazine probes. chemrxiv.org | Templated reactions, fluorogenic probes, and computationally guided tetrazine design. chemrxiv.orgnih.gov |

Integration of this compound into Multi-Omics and High-Throughput Screening Platforms

The ability to specifically tag and isolate newly synthesized RNA using this compound opens the door for its integration into multi-omics workflows. By combining transcriptomics with proteomics, metabolomics, or genomics, researchers can gain a more holistic understanding of cellular processes. For instance, after labeling nascent RNA with 5-VU and isolating it, the associated proteins can be identified using mass spectrometry, revealing dynamic RNA-protein interactions that are crucial for gene regulation.

Furthermore, this compound is a valuable tool for high-throughput screening (HTS) platforms designed to identify drugs that modulate RNA metabolism. evotec.com HTS involves the rapid, automated testing of large compound libraries against a biological target. evotec.com Assays can be designed where cells are treated with a library of small molecules in the presence of 5-VU. The amount of incorporated 5-VU, detected by a subsequent IEDDA reaction with a fluorogenic tetrazine, would serve as a readout for RNA synthesis. A decrease in fluorescence would indicate that a compound inhibits transcription, while an increase might suggest an enhancement of this process. Such screens could lead to the discovery of novel therapeutics for a wide range of diseases, including cancer and viral infections.

The development of sequencing techniques that can directly identify 5-VU within an RNA strand, such as "Cycloaddition enabled mutational profiling" (CEMP-seq), is another promising avenue. In this method, a maleimide (B117702) compound reacts with the 5-VU in the RNA, and this adduct causes a characteristic mutation or stop during reverse transcription, allowing for its precise location to be identified by sequencing. nih.gov This avoids the need for enrichment protocols and provides single-nucleotide resolution of nascent RNA dynamics. nih.gov

Advanced Microscopy Techniques for Single-Molecule Resolution

The visualization of biological processes at the single-molecule level provides unprecedented insights. The small size and specific reactivity of the vinyl group in 5-VU make it an excellent tag for super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). These methods overcome the diffraction limit of light, allowing for the visualization of individual RNA molecules within a cell.

By labeling nascent RNA with 5-VU and then reacting it with a photoswitchable fluorescent tetrazine, researchers can track the synthesis, transport, and localization of single RNA transcripts in real-time. researchgate.netacs.org This approach has been used to image newly transcribed RNA in both fixed and live cells. nih.govacs.org For example, studies have successfully used 5-VU to visualize nascent RNA during cell division and to image tumors in live mice. researchgate.netacs.orgnih.gov The ability to achieve single-cell resolution in a living organism is a significant step forward for understanding RNA dynamics in the context of complex biological processes and disease. researchgate.netacs.org Live-cell imaging using a fluorogenic acridine-tetrazine probe that intercalates into 5-VU-labeled RNA has also been demonstrated, enabling the dynamic tracking of nucleic acids in dividing cells without the need for wash steps. nih.govresearchgate.net

Computational and Theoretical Modeling of this compound Interactions

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics calculations, are becoming increasingly powerful tools for understanding biological systems at an atomic level. nih.govnih.govrsc.orgplos.orgplos.org These approaches can be applied to study the interactions of this compound with the cellular machinery, providing insights that are often difficult to obtain through experimental methods alone.

One key area of investigation is the mechanism of this compound triphosphate (5-VUTP) incorporation into RNA by RNA polymerases. nih.govplos.org MD simulations can model the active site of the polymerase and predict how the vinyl modification at the 5-position of the uracil (B121893) base affects substrate binding, conformational changes of the enzyme, and the rate of catalysis. nih.govplos.org Understanding these interactions can help in the design of new nucleoside analogs with improved incorporation efficiencies or specificities for certain types of polymerases, such as viral RNA-dependent RNA polymerases (RdRps). nih.gov

Theoretical modeling is also crucial for optimizing the bioorthogonal reactions used to detect 5-VU. chemrxiv.org By calculating the frontier molecular orbitals (FMOs) and distortion energies of different tetrazine probes, researchers can predict their reactivity towards the vinyl group. chemrxiv.org This computational guidance helps in the rational design of new probes with enhanced kinetics and stability, bypassing the often time-consuming trial-and-error approach of chemical synthesis and testing. chemrxiv.org

常见问题

Q. What are the established synthetic routes for 5-Vinyluridine, and how do their yields and purity compare?

Methodological Approach :

- Begin with a systematic review of synthetic protocols, focusing on palladium-catalyzed C–H olefination (a key method for introducing vinyl groups to uridine derivatives) .

- Compare reaction conditions (e.g., catalyst loading, solvent systems, temperature) and their impact on yield and purity using HPLC and NMR data .

- Prioritize reproducibility by adhering to guidelines for detailed experimental descriptions, including catalyst activation and purification steps .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Approach :

- Use - and -NMR to verify vinyl group incorporation and sugar moiety integrity. Cross-reference spectral data with literature .

- Employ HPLC (e.g., reverse-phase C18 column) with UV detection to assess purity (>95% recommended for biological assays) .

- For novel derivatives, include high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular composition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for palladium-catalyzed C–H olefination in this compound synthesis?

Methodological Approach :

- Design a factorial experiment to test variables: ligand type (e.g., bidentate vs. monodentate), solvent polarity, and temperature. Use response surface methodology (RSM) to model optimal conditions .

- Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates for mechanistic insights (e.g., Heck vs. oxidative pathway dominance) .

- Validate scalability by replicating small-scale reactions (10 mmol) in larger batches (100 mmol), noting deviations in yield or byproduct formation .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Approach :

- Conduct a meta-analysis of antiviral/antibiotic studies, categorizing results by assay type (e.g., cell-free vs. cell-based), viral strain, and derivative substituents .

- Perform dose-response curves under standardized conditions (e.g., IC in consistent cell lines) to isolate structure-activity relationships (SARs) .

- Address variability by comparing pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) across derivatives .

Q. What strategies ensure reproducibility in bioorthogonal labeling studies using this compound-tetrazine reactions?

Methodological Approach :

- Document tetrazine concentration, reaction time, and buffer pH meticulously, as minor deviations can alter Diels–Alder kinetics .

- Include positive/negative controls (e.g., unmodified uridine) in labeling efficiency assays to rule out non-specific binding .

- Share raw fluorescence microscopy data and analysis scripts via repositories like Zenodo to enable independent validation .

Methodological Frameworks

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, ensuring alignment with gaps in uridine analog research .

- Data Analysis : Use multivariate statistics (e.g., PCA) to disentangle confounding factors in biological activity datasets .

- Reproducibility : Follow Beilstein Journal guidelines for supplemental data, including NMR spectra, HPLC chromatograms, and crystallographic files (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。